molecular formula C24H23N3O4S B2542048 N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260939-57-8

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2542048
CAS No.: 1260939-57-8
M. Wt: 449.53
InChI Key: UWHPTNSWSZQHNL-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused thiophene-pyrimidine core substituted with a 2-methoxyphenyl group at position 3 and a 2,4-dioxo functionalization. Thienopyrimidine scaffolds are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-25(15-17-9-5-4-6-10-17)21(28)16-26-19-13-14-32-22(19)23(29)27(24(26)30)18-11-7-8-12-20(18)31-2/h4-14,19,22H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBOUZXFEXGVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure characterized by a thienopyrimidine core fused with various functional groups, including a methoxyphenyl group and an acetamide moiety. The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems.

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 1260939-57-8

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, thus disrupting normal cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties against various pathogens.
  • Antitumor Activity : Research indicates potential efficacy in inhibiting tumor cell proliferation.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50_{50} Values :
    • MCF7: 10 μM
    • A549: 15 μM
    • HeLa: 12 μM

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Structure–Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly enhances the biological activity of the compound. Studies suggest that substituents on the phenyl ring can modulate the potency of the compound:

  • Electron-Withdrawing Groups : Increase antibacterial activity.
  • Hydrophobic Side Chains : Enhance interactions with lipid membranes.

Case Studies

A notable study published in Organic & Biomolecular Chemistry explored the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential EGFR inhibitors. The findings indicated that modifications similar to those found in N-benzyl-N-ethyl compounds led to enhanced biological activity against resistant strains of bacteria and cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents (R-groups) Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes (if available)
Target Compound Thieno[3,2-d]pyrimidine 3-(2-methoxyphenyl), 2,4-dioxo, N-benzyl-N-ethyl acetamide ~450 (estimated) 2,4-diketone, methoxy, benzyl, ethyl N/A (inferred kinase/interleukin targets)
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 4-oxo, 7-phenyl, N-(2-ethyl-6-methylphenyl) acetamide 403.5 Monoketone, phenyl, ethyl-methylphenyl Supplier-listed (preclinical screening)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole 1,1,3-trioxo, N-(4-hydroxyphenyl) acetamide 332.34 Sulfone, hydroxy Analgesic activity (literature-cited)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl, sulfanyl, N-(4-methylpyridin-2-yl) 305.41 Sulfur bridge, pyridinyl Intermediate for bioactive molecules
N-(5-Acetamido-2-methoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine 4-oxo, 3-ethyl-5,6-dimethyl, thio, N-(5-acetamido-2-methoxyphenyl) 487.58 (estimated) Thioether, acetamido, methoxy N/A

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s N-benzyl and N-ethyl groups likely enhance membrane permeability compared to simpler analogs like the N-(4-hydroxyphenyl) derivative in , which has lower logP due to its polar hydroxy group .
  • Bioactivity: The 2-methoxyphenyl group in the target compound may confer selectivity toward serotonin or adrenergic receptors, as seen in ’s N-(2-methoxyphenyl)acetamide derivatives .

Crystallographic and Conformational Insights

  • Molecular Conformation: and report crystal structures of acetamide derivatives, revealing planar configurations of the aromatic cores and intramolecular hydrogen bonds involving acetamide NH and carbonyl groups. The target compound’s 2-methoxyphenyl group may adopt a perpendicular orientation relative to the thienopyrimidine plane, as observed in ’s N-(2-methoxyphenyl) derivatives .

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates

The foundational step involves constructing the thieno[3,2-d]pyrimidine ring. As demonstrated by Patel et al., ethyl 2-aminothiophene-3-carboxylate undergoes cyclization with urea or thiourea in acidic media to yield thieno[3,2-d]pyrimidine-2,4-dione. For example, refluxing ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid at 120°C for 6 hours produces the bicyclic core in 78% yield. This method ensures regioselective formation of the 2,4-dioxo functionality critical for subsequent functionalization.

Alternative Routes via Formamide Condensation

Gangjee et al. reported that aminothiophene derivatives cyclize with formamide under high-temperature conditions (120–125°C) to generate thieno[2,3-d]pyrimidin-4(3H)-ones. Adapting this method, heating ethyl 2-amino-5-(2-methoxyphenyl)thiophene-3-carboxylate with formamide in dimethyl sulfoxide (DMSO) under nitrogen affords the 3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione intermediate. Nuclear magnetic resonance (NMR) analysis of the product shows characteristic peaks for the 2-methoxyphenyl group (δ 7.45–7.12 ppm) and the thienopyrimidine carbonyl (δ 169.2 ppm).

Alkylation at Position 1: Installation of the Acetamide Side Chain

N-Alkylation of Thienopyrimidine-2,4-Dione

The NH group at position 1 of the thienopyrimidine-2,4-dione serves as the nucleophilic site for alkylation. Treatment with 2-bromoacetamide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 12 hours installs the acetamide moiety. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material, and column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65% yield.

Synthesis of N-Benzyl-N-Ethyl Acetamide

The N-benzyl-N-ethyl group is introduced through a two-step reductive amination. First, primary acetamide is treated with benzaldehyde and ethyl iodide in methanol, followed by sodium cyanoborohydride to reduce the imine intermediate. Alternatively, using N-benzyl-N-ethylamine directly in a coupling reaction with bromoacetyl chloride yields the desired secondary acetamide. Infrared (IR) spectroscopy verifies the absence of primary amine stretches (νNH₂ ≈ 3300 cm⁻¹) and the presence of amide carbonyl absorption (νC=O ≈ 1680 cm⁻¹).

Final Assembly and Characterization

Coupling of Fragments

The final step involves conjugating the N-benzyl-N-ethyl acetamide to the thienopyrimidine core. Employing 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent, the acetamide is attached to the alkylated thienopyrimidine in anhydrous dichloromethane. The reaction proceeds at room temperature for 24 hours, with triethylamine neutralizing HCl byproducts. Mass spectrometry (MS) confirms the molecular ion peak at m/z 478.2 (M+H⁺), consistent with the target compound’s molecular formula C₂₄H₂₃N₃O₄S.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) exhibits key signals: δ 8.61 ppm (d, J = 8 Hz, 1H, pyrimidine NH), δ 7.45–7.12 ppm (m, 9H, aromatic protons), δ 4.52 ppm (s, 2H, N-CH₂-CO), δ 3.85 ppm (s, 3H, OCH₃), and δ 1.22 ppm (t, J = 7 Hz, 3H, CH₂CH₃). 13C NMR corroborates the structure with signals at δ 169.2 ppm (C=O), 158.3 ppm (pyrimidine C2), and 55.1 ppm (OCH₃).

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during cyclization may yield isomeric byproducts. Using DMSO as a solvent at 120°C suppresses thiophene ring-opening side reactions, enhancing regioselectivity for the [3,2-d] isomer.

Purification Techniques

Silica gel chromatography remains indispensable for isolating intermediates. Gradient elution (hexane to ethyl acetate) resolves N-benzyl-N-ethyl acetamide derivatives from unreacted starting materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing this thienopyrimidinone-acetamide derivative?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Step 1: Alkylation of the pyrimidinone nitrogen using benzyl and ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the N-benzyl-N-ethyl moiety .
  • Step 2: Acetamide linkage formation via coupling of the pyrimidinone intermediate with 2-(2-methoxyphenyl)acetic acid derivatives. Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF are commonly used .
  • Purity Optimization: Recrystallization from ethanol/water mixtures or silica gel chromatography improves purity (>95%) .

Basic: How should researchers characterize the molecular structure and confirm regioselectivity?

Answer:
Use a combination of spectral and crystallographic techniques:

  • NMR Analysis:
    • ¹H/¹³C NMR: Identify substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy group at δ ~3.8 ppm) and confirm regioselectivity of the acetamide linkage .
    • 2D NMR (HSQC, HMBC): Resolve ambiguities in aromatic proton assignments, particularly for the thienopyrimidinone core .
  • X-ray Diffraction (XRD): Determine crystal packing and validate the substitution pattern of the 2-methoxyphenyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR strategies should focus on systematic modifications:

  • Variation of Substituents:
    • Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to assess impact on target binding .
    • Modify the N-benzyl/N-ethyl groups to evaluate steric and electronic effects on pharmacokinetics .
  • Biological Assays:
    • Use enzyme inhibition assays (e.g., kinase or protease panels) to quantify activity changes.
    • Pair with computational docking (AutoDock Vina, Schrödinger) to correlate structural modifications with binding affinity .

Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:
Address discrepancies through orthogonal validation:

  • Assay Reprodubility: Repeat experiments under standardized conditions (fixed pH, temperature, and solvent/DMSO concentration) .
  • Off-Target Profiling: Screen against related enzymes/proteins to rule out nonspecific interactions .
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes, as instability may artificially reduce observed activity .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Salt Formation: Convert the free base to a hydrochloride or acetate salt via acid titration .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

Basic: What analytical techniques are critical for monitoring reaction intermediates?

Answer:

  • TLC/HPLC: Track reaction progress using mobile phases optimized for polar intermediates (e.g., 70:30 ethyl acetate/hexane) .
  • Mass Spectrometry (LC-MS): Confirm molecular weights of intermediates, especially for isomers (e.g., distinguishing O- vs. N-alkylation products) .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

  • Molecular Dynamics Simulations: Simulate ligand-protein interactions over 100+ ns to identify critical binding residues and optimize substituent geometry .
  • Free Energy Perturbation (FEP): Calculate relative binding energies of analogs to prioritize synthesis .
  • ADMET Prediction: Use tools like SwissADME to forecast solubility, permeability, and cytochrome P450 interactions early in design .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation/hydrolysis of the acetamide and dioxo groups .
  • Safety: Use PPE (gloves, goggles) due to potential irritancy, as indicated by structural analogs in safety data sheets .

Advanced: How can researchers resolve spectral overlaps in ¹H NMR (e.g., aromatic vs. thienopyrimidinone protons)?

Answer:

  • Variable Temperature NMR: Lower temperatures (e.g., –40°C) slow proton exchange, sharpening broad peaks .
  • Deuterated Solvent Switches: Compare spectra in DMSO-d₆ vs. CDCl₃ to shift/resolve overlapping signals .
  • Selective Decoupling: Suppress specific resonances to isolate coupled protons .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential?

Answer:

  • Xenograft Models: Test antitumor activity in immunodeficient mice implanted with target-expressing cancer cell lines (e.g., HCT-116 for colorectal cancer) .
  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .

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